N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 5-methyl-1H-tetrazol-1-yl group and a 2-methylpropyl group. The presence of the tetrazole ring and the specific substitution pattern confer unique chemical and physical properties to this molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 5-methyl-1H-tetrazole can be prepared by reacting methyl azide with acetonitrile under acidic conditions.
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Benzamide Formation: : The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a base like triethylamine.
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Coupling Reaction: : The final step involves coupling the tetrazole derivative with the benzamide core. This can be achieved through a nucleophilic substitution reaction, where the tetrazole nitrogen attacks the carbonyl carbon of the benzamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted benzamides.
Scientific Research Applications
N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(2-methylpropyl)-3-(5-phenyl-1H-tetrazol-1-yl)benzamide: Contains a phenyl group instead of a methyl group on the tetrazole ring.
Uniqueness
N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific substitution pattern on the tetrazole ring and the benzamide core. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17N5O |
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Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-9(2)8-14-13(19)11-5-4-6-12(7-11)18-10(3)15-16-17-18/h4-7,9H,8H2,1-3H3,(H,14,19) |
InChI Key |
RJXMEDRNZLINOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC(C)C |
Origin of Product |
United States |
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